1-(3-Chlorophenyl)cyclopentanemethanamine Hydrochloride
CAS No.:
Cat. No.: VC18361098
Molecular Formula: C12H17Cl2N
Molecular Weight: 246.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17Cl2N |
|---|---|
| Molecular Weight | 246.17 g/mol |
| IUPAC Name | [1-(3-chlorophenyl)cyclopentyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClN.ClH/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12;/h3-5,8H,1-2,6-7,9,14H2;1H |
| Standard InChI Key | QMGYCMXAFQKDIU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(CN)C2=CC(=CC=C2)Cl.Cl |
Introduction
1-(3-Chlorophenyl)cyclopentanemethanamine Hydrochloride is a chemical compound with the molecular formula C12H17Cl2N and a molecular weight of 246.18 g/mol. It is a hydrochloride salt of the amine compound, indicating its potential use in various chemical and pharmaceutical applications. The compound's structure involves a cyclopentane ring attached to a 3-chlorophenyl group and an aminomethane group, which are key components in its chemical properties and potential biological activities.
Synthesis and Preparation
While specific synthesis methods for 1-(3-Chlorophenyl)cyclopentanemethanamine Hydrochloride are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitution or reductive amination. These methods typically require starting materials like 3-chlorobenzaldehyde or related derivatives, which undergo various transformations to form the desired amine structure.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume